1,3-Dioxolane, 2,2-dimethyl-4-(2-propynyl)-

Vue d'ensemble

Description

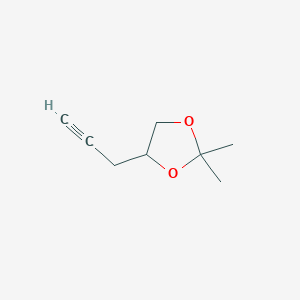

1,3-Dioxolane, 2,2-dimethyl-4-(2-propynyl)- is an organic compound belonging to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals containing two oxygen atoms at the 1 and 3 positions. This specific compound is characterized by the presence of two methyl groups at the 2 position and a propynyl group at the 4 position. It is a versatile compound used in various chemical reactions and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Dioxolanes can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol or other diols in the presence of a Brönsted or Lewis acid catalyst . For the synthesis of 1,3-Dioxolane, 2,2-dimethyl-4-(2-propynyl)-, a common method involves the reaction of a suitable carbonyl compound with 2,2-dimethyl-1,3-propanediol under acidic conditions. The reaction typically requires refluxing in toluene with a catalyst such as p-toluenesulfonic acid, which facilitates the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .

Industrial Production Methods

Industrial production of 1,3-dioxolanes often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the reaction. Industrial methods may also employ alternative catalysts such as zirconium tetrachloride or tetrabutylammonium tribromide to achieve high selectivity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Dioxolane, 2,2-dimethyl-4-(2-propynyl)- undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using agents like lithium aluminium hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.

Reduction: Lithium aluminium hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols.

Substitution: Corresponding substituted dioxolanes.

Applications De Recherche Scientifique

1,3-Dioxolane, 2,2-dimethyl-4-(2-propynyl)- has several scientific research applications:

Mécanisme D'action

The mechanism of action of 1,3-Dioxolane, 2,2-dimethyl-4-(2-propynyl)- involves its ability to form stable cyclic structures with carbonyl compounds. This stability is due to the formation of a five-membered ring with two oxygen atoms, which can protect sensitive functional groups during chemical reactions. The compound can also participate in various chemical transformations, acting as an intermediate or a reagent in organic synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Dioxolane: A simpler dioxolane without the methyl and propynyl substituents.

1,3-Dioxane: A six-membered cyclic acetal with similar properties but different ring size.

2,2-Dimethyl-1,3-dioxolane: Lacks the propynyl group but has similar stability and reactivity.

Uniqueness

1,3-Dioxolane, 2,2-dimethyl-4-(2-propynyl)- is unique due to the presence of both methyl and propynyl groups, which confer distinct chemical properties and reactivity. The propynyl group, in particular, allows for additional functionalization and derivatization, making this compound versatile in synthetic applications .

Activité Biologique

1,3-Dioxolanes are a class of cyclic organic compounds that have gained attention in medicinal chemistry due to their diverse biological activities. The compound 1,3-Dioxolane, 2,2-dimethyl-4-(2-propynyl)- is particularly noteworthy for its potential applications as an antibacterial and antifungal agent. This article reviews the synthesis, biological activity, and relevant case studies related to this compound.

Synthesis

The synthesis of 1,3-dioxolanes typically involves the reaction of aldehydes with diols. In the case of 1,3-dioxolane, 2,2-dimethyl-4-(2-propynyl)-, various methods have been employed to achieve high yields and purity. For instance, a study reported the synthesis of enantiomerically pure and racemic 1,3-dioxolanes using salicylaldehyde and commercially available diols under catalytic conditions with Montmorillonite K10 as a catalyst .

Antibacterial Activity

The antibacterial properties of 1,3-dioxolanes have been investigated against several bacterial strains. A study demonstrated that various synthesized dioxolanes exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL . Notably, some derivatives displayed perfect activity against Pseudomonas aeruginosa, while no activity was observed against certain Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae.

Antifungal Activity

In addition to antibacterial effects, the antifungal activity of these compounds has been assessed. Most derivatives showed promising antifungal activity against Candida albicans, a common yeast pathogen. The results indicated that all tested compounds except one demonstrated significant antifungal effects .

Study on Enantiomeric and Racemic Structures

A comparative study focused on the biological activity of enantiomeric versus racemic structures of 1,3-dioxolanes. The findings suggested that chiral compounds often exhibited enhanced biological activities compared to their racemic counterparts. This highlights the importance of stereochemistry in the design of effective antimicrobial agents .

Development of Bio-Based Solvents

Another relevant investigation explored the use of dioxolane derivatives as bio-based solvents. This research emphasized the dual role these compounds can play in both biological applications and as environmentally friendly solvents in chemical processes. The study outlined a method for developing new bio-based solvents while assessing their toxicity and functional proficiency .

Research Findings Summary

| Compound | Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| 1,3-Dioxolane Derivative (e.g., 4) | Antibacterial | Staphylococcus aureus | 625–1250 |

| 1,3-Dioxolane Derivative (e.g., 6) | Antibacterial | Pseudomonas aeruginosa | Perfect Activity |

| 1,3-Dioxolane Derivative (various) | Antifungal | Candida albicans | Significant Activity |

Propriétés

IUPAC Name |

2,2-dimethyl-4-prop-2-ynyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-4-5-7-6-9-8(2,3)10-7/h1,7H,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMSZPUQMROGLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CC#C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562473 | |

| Record name | 2,2-Dimethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90199-16-9 | |

| Record name | 2,2-Dimethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.